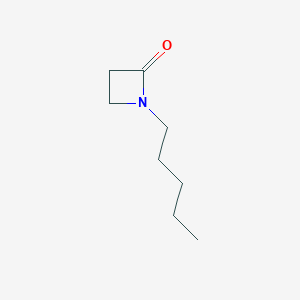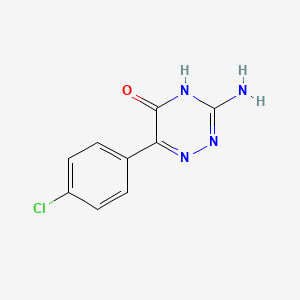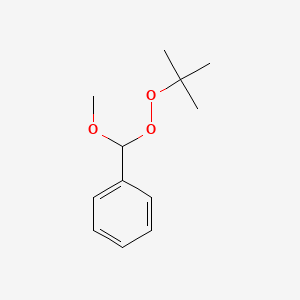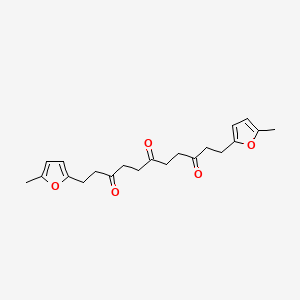
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is a complex organic compound characterized by its unique structure, which includes two 5-methylfuran groups attached to an undecane backbone with three ketone functionalities at positions 3, 6, and 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione typically involves the coupling of furfuryl alcohol derivatives. One method involves the catalyst-free synthesis from biomass-based furfuryl alcohols in the presence of water and air. This method is environmentally friendly and offers a high yield of bis(5-methylfuran-2-yl)methane derivatives .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar catalyst-free methods, ensuring a green and cost-effective approach. The use of biomass resources as starting materials makes this method sustainable and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Aplicaciones Científicas De Investigación
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodiesel and other biofuels.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione involves its interaction with various molecular targets. The compound’s furan rings and ketone groups allow it to participate in multiple chemical pathways, including free radical decarboxylation and nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-(Butane-1,1-diyl)bis(2-methylfuran)
- 5,5’-(Furan-2-ylmethylene)bis(2-methylfuran)
- 5,5’-(Cyclohexane-1,1-diyl)bis(2-methylfuran)
- 5,5-Bis(5-methylfuran-2-yl)pentan-2-one
- Tris(5-methylfuran-2-yl)methane
Uniqueness
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is unique due to its undecane backbone with three ketone functionalities, which provides it with distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
62619-59-4 |
|---|---|
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1,11-bis(5-methylfuran-2-yl)undecane-3,6,9-trione |
InChI |
InChI=1S/C21H26O5/c1-15-3-11-20(25-15)13-9-18(23)7-5-17(22)6-8-19(24)10-14-21-12-4-16(2)26-21/h3-4,11-12H,5-10,13-14H2,1-2H3 |
Clave InChI |
YFMIQLVZQGXKBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CCC(=O)CCC(=O)CCC(=O)CCC2=CC=C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
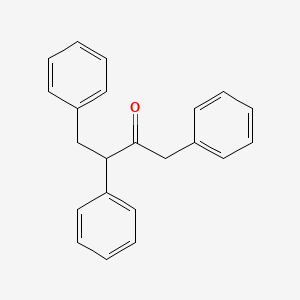
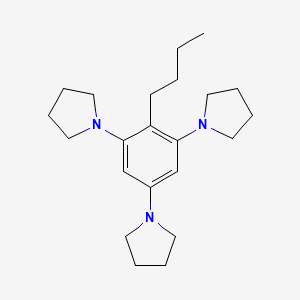
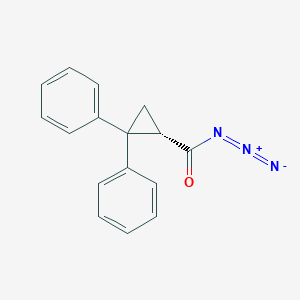
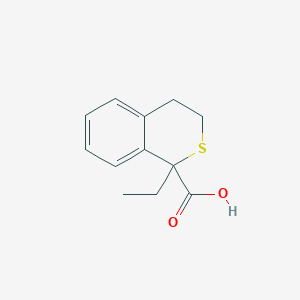
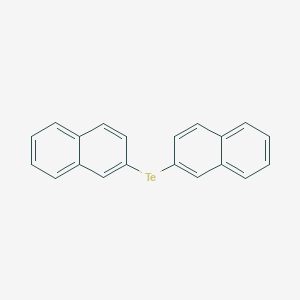

![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
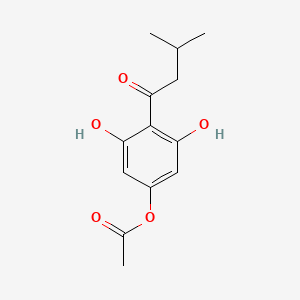

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
